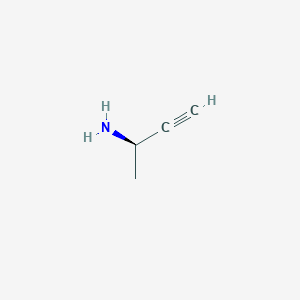

(R)-1-Methyl-prop-2-ynylamine

描述

Significance of Chiral Propargylamines in Asymmetric Catalysis and Synthesis

Chiral propargylamines are a class of organic compounds that are highly valued as intermediates in the synthesis of a wide range of nitrogen-containing molecules. nih.govresearchgate.net Their importance stems from the versatility of the propargyl group, which can undergo a variety of transformations, including reduction, cyclization, and coupling reactions. This allows for the creation of other important functional groups such as allylamines, pyrrolidines, and various heterocyclic systems. researchgate.net

In the context of asymmetric catalysis, chiral propargylamines and their derivatives can serve as chiral ligands for metal catalysts or as organocatalysts themselves. rsc.orgresearchgate.net The stereochemical information embedded within the chiral propargylamine (B41283) can be transferred to the product of a catalytic reaction, enabling the synthesis of enantiomerically enriched compounds. This is a critical aspect of modern drug discovery and development, as the biological activity of a molecule is often dependent on its specific stereochemistry.

Evolution of Synthetic Strategies for Chiral Alkyne-Containing Amines

The synthesis of chiral alkyne-containing amines, including propargylamines, has evolved significantly over the years. nih.gov Classical methods often involved the asymmetric alkynylation of imines. nih.gov More recent advancements have focused on developing more efficient and selective catalytic asymmetric methods.

One prominent strategy is the A³ coupling (aldehyde-alkyne-amine) reaction, which provides a direct route to propargylamines. rsc.org The development of chiral catalysts for this reaction has enabled the synthesis of propargylamines with high enantioselectivity. rsc.org Another important approach is the asymmetric addition of nucleophiles to C-alkynyl imines, often catalyzed by chiral Brønsted bases or other organocatalysts. nih.gov

Furthermore, chemoenzymatic methods have emerged as a powerful tool for the synthesis of chiral amines from alkynes. acs.orgchemrxiv.org These one-pot cascade reactions often utilize a metal catalyst for the initial hydration of the alkyne to a ketone, followed by an enzymatic reductive amination to produce the chiral amine with high enantiomeric excess. acs.org The use of enzymes, such as transaminases, offers a green and highly selective alternative to traditional chemical methods. acs.org

Stereochemical Control in the Synthesis of Chiral Building Blocks

Achieving a high level of stereochemical control is a central challenge in the synthesis of chiral building blocks. nih.gov Several key strategies are employed to achieve this:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. ethz.ch The inherent chirality of these starting materials is then carried through the synthetic sequence.

Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical outcome of a reaction. ethz.chbeilstein-journals.org After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. ethz.ch Ellman's chiral sulfinamide is a widely used auxiliary for the asymmetric synthesis of amines. beilstein-journals.org

Asymmetric Catalysis: This is arguably the most powerful and efficient method for generating chirality. nih.gov A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. ethz.ch This can involve metal-based catalysts with chiral ligands or metal-free organocatalysts. rsc.orgresearchgate.net

Resolution: This technique involves the separation of a racemic mixture of enantiomers. ethz.ch While effective, it is often less efficient than asymmetric methods as the maximum theoretical yield for the desired enantiomer is 50%.

The choice of strategy depends on the specific target molecule and the available synthetic methodologies. In many complex syntheses, a combination of these approaches is often employed. nih.gov

Overview of Research Trajectories for (R)-1-Methyl-prop-2-ynylamine

Research involving this compound and related chiral propargylamines is multifaceted. A significant area of focus is the development of novel and more efficient synthetic routes to these compounds with high enantiopurity. This includes the exploration of new catalytic systems and reaction conditions.

Another major research trajectory is the application of this compound as a building block in the synthesis of biologically active molecules. For instance, propargylamine derivatives are being investigated for their potential in treating neurodegenerative disorders. The core structure of this compound is found within more complex molecules that have shown therapeutic potential.

Furthermore, the unique reactivity of the alkyne and amine functionalities is being exploited in the development of new chemical transformations and in the construction of novel molecular scaffolds for materials science and drug discovery. The ability to functionalize both ends of the molecule makes it a valuable linchpin in convergent synthetic strategies.

Structure

3D Structure

属性

IUPAC Name |

(2R)-but-3-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-3-4(2)5/h1,4H,5H2,2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRMYOZQUCUWFT-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728994 | |

| Record name | (2R)-But-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54139-78-5 | |

| Record name | (2R)-But-3-yn-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for R 1 Methyl Prop 2 Ynylamine

Asymmetric Synthesis Routes

Asymmetric synthesis provides the most elegant and efficient pathways to enantiopure compounds by creating the desired stereocenter selectively. These routes can be broadly categorized into methods that use chiral auxiliaries to direct a transformation and those that employ chiral catalysts to influence the reaction's stereochemical outcome.

One of the most reliable strategies in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This molecule covalently bonds to a prochiral substrate, directs a subsequent diastereoselective reaction, and is then cleaved to yield the enantiomerically enriched product, with the auxiliary often being recoverable for reuse. wikipedia.orgsigmaaldrich.com

Diastereoselective alkylation of enolates derived from substrates bearing a chiral auxiliary is a powerful and widely used method for constructing stereogenic centers. The chiral auxiliary creates a diastereomeric intermediate, and its steric and electronic properties dictate the facial selectivity of the incoming electrophile, leading to the preferential formation of one diastereomer. For the synthesis of a precursor to (R)-1-Methyl-prop-2-ynylamine, this would involve the alkylation of a chiral enolate with a propargyl halide.

Pseudoephedrine is an inexpensive and readily available chiral auxiliary that has proven highly effective in asymmetric alkylation reactions. acs.orgacs.org In a typical application for synthesizing an this compound precursor, (1R,2R)-pseudoephedrine would be acylated with propionyl chloride or a related derivative to form the corresponding tertiary amide. acs.org Deprotonation of this amide with a strong base like lithium diisopropylamide (LDA) generates a rigid lithium chelated (Z)-enolate. wikipedia.org

The stereochemical outcome of the subsequent alkylation with a propargyl halide is controlled by the conformation of this chelated enolate, where the phenyl group and the secondary lithium alkoxide effectively shield one face, directing the electrophile to the opposite side. wikipedia.org The addition of lithium chloride is often crucial for accelerating the reaction and enhancing yields. acs.org After the alkylation, the chiral auxiliary can be cleaved under acidic or basic hydrolysis to provide the enantiomerically enriched carboxylic acid, which can then be converted to the target amine. acs.org A related auxiliary, pseudoephenamine, has also been developed and can offer equal or greater diastereoselectivities, particularly in the formation of quaternary centers. nih.govharvard.edu

| Amide Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Pseudoephedrine propionamide | n-Butyl iodide | 80 | >98:2 | acs.org |

| Pseudoephedrine propionamide | Benzyl (B1604629) bromide | 90 | >98:2 | acs.org |

| Pseudoephedrine isobutyramide | Ethyl iodide | 87 | >98:2 | acs.org |

Chiral oxazolidinones, often referred to as Evans' auxiliaries, are another class of highly effective controllers for asymmetric alkylations. rsc.org These auxiliaries are typically derived from readily available α-amino acids. The synthesis begins with the N-acylation of the oxazolidinone, for instance, with propionyl chloride, to form an N-acyloxazolidinone. williams.edu

Deprotonation with a base such as sodium bis(trimethylsilyl)amide or LDA generates a rigid, chelated (Z)-enolate. williams.edu The bulky substituent at the C4 position of the oxazolidinone ring (e.g., benzyl or isopropyl) effectively blocks one face of the enolate, forcing the alkylating agent (such as propargyl bromide) to approach from the less hindered side. williams.edu This process leads to the formation of the alkylated product with a high degree of diastereoselectivity. rsc.orgwilliams.edu The auxiliary can then be removed through various methods, including hydrolysis or reduction, to furnish the desired chiral carboxylic acid, alcohol, or aldehyde precursor. wikipedia.orgsigmaaldrich.com

| N-Acyl Group | Auxiliary Substituent (R) | Electrophile | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Propionyl | Benzyl | Allyl iodide | >90 | 98:2 | williams.edu |

| Propionyl | Isopropyl | Benzyl bromide | 93 | 99:1 | wikipedia.org |

| Acetyl | Benzyl | Ethyl iodide | 80-94 | >99:1 | wikipedia.org |

Asymmetric catalysis is a highly efficient method for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. This approach avoids the need for stoichiometric chiral reagents and the steps of attaching and removing an auxiliary.

The synthesis of chiral propargylamines, including this compound, can be achieved through transition metal-catalyzed enantioselective reactions. A prominent method is the catalytic asymmetric addition of terminal alkynes to imines. acs.org This transformation is often catalyzed by chiral complexes of copper, ruthenium, or gold. snnu.edu.cnnih.gov

In a potential route to this compound, an N-protected ethanimine (B1614810) would be reacted with propyne (B1212725) in the presence of a chiral transition metal catalyst. For example, a copper(I) salt combined with a chiral bis(oxazoline) (Pybox) or bisimine ligand can form a catalytically active species that facilitates the enantioselective addition of the copper acetylide to the imine. acs.orgnih.gov The chiral ligand environment around the metal center dictates the facial selectivity of the addition, leading to the formation of the propargylamine (B41283) product with high enantiomeric excess. These reactions are often performed under mild, and sometimes solvent-free, conditions. acs.orgnih.gov

| Catalyst/Ligand | Amine | Aldehyde/Imine | Alkyne | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Cu(OTf)₂ / Ph-Pybox | Piperidine | Benzaldehyde | Phenylacetylene | 95 | 96 | nih.gov |

| CuBr / (R)-QUINAP | Diethylamine | Benzaldehyde | Phenylacetylene | 98 | 90 | nih.gov |

| Cu(I) / Bisimine | - | N-(p-methoxyphenyl)benzaldimine | Phenylacetylene | 95 | 90 | acs.org |

Asymmetric Catalytic Synthesis

Organocatalytic Pathways

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines, offering a metal-free alternative to traditional methods. The synthesis of chiral propargylamines, including this compound, can be achieved through various organocatalytic strategies, primarily involving the asymmetric addition of nucleophiles to imines.

One of the most common approaches is the asymmetric A³ (alkyne-aldehyde-amine) coupling reaction or variations thereof, where a chiral organocatalyst controls the stereochemical outcome. Chiral Brønsted acids, such as phosphoric acids, or bifunctional catalysts incorporating a hydrogen-bonding motif (e.g., thiourea (B124793) or squaramide) alongside a basic amine moiety, are often employed to activate the in situ-formed imine towards nucleophilic attack by the alkyne.

For the synthesis of this compound, a plausible organocatalytic route would involve the reaction of acetaldehyde, ammonia (B1221849) (or a suitable nitrogen source), and acetylene. A chiral catalyst would facilitate the enantioselective addition of the acetylide to the imine intermediate. The selection of the appropriate catalyst is crucial for achieving high enantioselectivity.

| Organocatalyst Type | Catalyst Example | Typical Substrates | Reported Enantiomeric Excess (ee) for Similar Amines |

|---|---|---|---|

| Chiral Phosphoric Acid | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Aldehydes, Amines, Terminal Alkynes | 85-99% |

| Bifunctional Thiourea | Takemoto Catalyst | Imines, Terminal Alkynes | 90-98% |

| Proline Derivatives | (S)-Proline | Aldehydes, Amines, Terminal Alkynes (via Mannich reaction) | 70-95% |

Enzyme-Catalyzed Biotransformations for Chiral Amine Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes, particularly transaminases (TAs), have been extensively utilized for the asymmetric synthesis of chiral amines from prochiral ketones or for the kinetic resolution of racemic amines. yakhak.orgmdpi.com

For the synthesis of this compound, an (R)-selective transaminase could be employed to catalyze the asymmetric amination of the corresponding prochiral ketone, but-3-yn-2-one. In this process, an amino donor, such as isopropylamine (B41738) or L-alanine, provides the amino group, which is transferred to the ketone with high stereoselectivity. nih.gov The reaction equilibrium can be shifted towards the product side by using a large excess of the amino donor or by removing the ketone byproduct.

Alternatively, a kinetic resolution approach can be employed starting from racemic 1-Methyl-prop-2-ynylamine. An (S)-selective transaminase would selectively deaminate the (S)-enantiomer to the corresponding ketone, leaving the desired this compound unreacted and thus enantiomerically enriched. rsc.org

| Enzyme Type | Source Organism (Example) | Reaction Type | Typical Substrate for (R)-Amine Synthesis | Achievable Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (R)-selective ω-Transaminase | Aspergillus terreus | Asymmetric Synthesis | Prochiral Ketone (e.g., but-3-yn-2-one) | >99% |

| (S)-selective ω-Transaminase | Chromobacterium violaceum | Kinetic Resolution | Racemic 1-Methyl-prop-2-ynylamine | >99% for (R)-enantiomer at ~50% conversion |

Resolution Techniques for Enantiomeric Separation

Resolution of a racemic mixture is a widely used strategy to obtain single enantiomers. This involves the separation of the enantiomers based on their different physical properties when they interact with a chiral environment.

Diastereomeric Salt Formation and Crystallization

Classical resolution via diastereomeric salt formation is a robust and scalable method for the separation of enantiomeric amines. mdpi.com This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. libretexts.org

For the resolution of racemic 1-Methyl-prop-2-ynylamine, chiral carboxylic acids like tartaric acid and its derivatives are suitable resolving agents. researchgate.net For instance, reacting the racemic amine with (R,R)-tartaric acid would yield two diastereomeric salts: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate]. Due to differences in their crystal lattice energies and solvation, one diastereomer will preferentially crystallize from a suitable solvent, allowing for its separation. The pure enantiomer can then be recovered by treating the diastereomeric salt with a base.

| Resolving Agent | Type | Typical Solvents for Crystallization |

|---|---|---|

| (R,R)-Tartaric Acid | Chiral Dicarboxylic Acid | Methanol, Ethanol, Water |

| (S)-Mandelic Acid | Chiral α-Hydroxy Acid | Isopropanol (B130326), Acetone |

| (1R)-(-)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Ethanol, Ethyl Acetate |

Chiral Chromatographic Resolution (HPLC, GC)

Chiral chromatography is a powerful analytical and preparative technique for the separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

For the separation of (R)- and (S)-1-Methyl-prop-2-ynylamine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed. In chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for resolving a wide range of chiral amines. yakhak.orgnih.gov Often, derivatization of the amine to an amide or carbamate (B1207046) is performed to improve the interaction with the CSP and enhance separation.

In chiral GC, cyclodextrin-based CSPs are commonly used. The enantiomers of volatile amines, often after derivatization to make them more suitable for GC analysis (e.g., as N-acyl derivatives), can be separated based on their differential inclusion into the chiral cyclodextrin (B1172386) cavity.

| Chromatography Technique | Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile/Carrier Phase |

|---|---|---|---|

| HPLC | Polysaccharide-based (Cellulose/Amylose derivatives) | Chiralcel®, Chiralpak® | Hexane (B92381)/Isopropanol, Acetonitrile/Water |

| GC | Cyclodextrin derivatives | CycloSil-B, Beta DEX™ | Helium, Hydrogen |

Synthetic Procedures from Achiral or Prochiral Precursors

Regioselective and Stereoselective Alkyne Functionalization

The direct synthesis of this compound from achiral or prochiral precursors through the functionalization of an alkyne presents an atom-economical approach. A key strategy involves the stereoselective addition to an imine derived from a prochiral aldehyde.

A prominent example is the asymmetric nucleophilic addition of a terminal alkyne to an imine. For the synthesis of this compound, this would involve the addition of an acetylide to N-ethylideneamine or a related imine precursor. The stereoselectivity of this addition can be controlled by a chiral catalyst, such as a chiral metal complex or an organocatalyst, which coordinates to the imine and directs the approach of the nucleophile.

For instance, the use of a chiral ligand in combination with a metal like zinc or copper can facilitate the enantioselective addition of a terminal alkyne to an imine, affording the corresponding propargylamine with high enantiomeric excess. The choice of ligand and reaction conditions is critical to achieving the desired stereochemical outcome.

| Catalyst System | Chiral Ligand Example | Metal Source | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Copper-catalyzed | (R)-BINAP | Cu(I) salts | 80-97% |

| Zinc-catalyzed | (-)-N-Methylephedrine | Zn(OTf)₂ | 75-95% |

| Iridium-catalyzed | Chiral Phosphoramidite | [Ir(cod)Cl]₂ | up to 99% |

Amination Reactions with Stereocontrol

The asymmetric A³ coupling reaction is the cornerstone for the stereocontrolled synthesis of this compound. This reaction involves the condensation of an aldehyde (acetaldehyde) and an amine to form an imine or iminium ion in situ. Simultaneously, a metal catalyst, typically a copper(I) salt, activates the terminal alkyne (propyne or a suitable equivalent like trimethylsilylacetylene) to form a metal acetylide. researchgate.net The subsequent nucleophilic addition of this metal acetylide to the imine is the key bond-forming step. researchgate.net

Stereocontrol is achieved by employing a chiral ligand that coordinates to the metal catalyst. This chiral catalyst environment dictates the facial selectivity of the acetylide addition to the prochiral imine, leading to the preferential formation of one enantiomer. researchgate.net

Key catalytic systems developed for this purpose include:

Copper/Pybox Ligands: Copper(I) triflate (CuOTf) in combination with chiral bis(oxazolinyl)pyridine (pybox) ligands has been shown to effectively catalyze the asymmetric addition of terminal alkynes to imines generated in situ. nih.gov

Copper/Quinap Ligand: The combination of Copper(I) bromide (CuBr) and the chiral P,N-ligand Quinap is a well-established system for the A³ coupling reaction, particularly with secondary amines like dibenzylamine. nih.gov

Copper/Pinap Ligands: A significant advancement, particularly for the synthesis of propargylamines from aliphatic aldehydes like acetaldehyde, was the development of biaryl P,N ligands such as Pinap. Copper(I) complexes of these ligands have demonstrated superior enantioselectivity for alkyl aldehydes compared to the Quinap system. mdpi.com

The general mechanism involves the formation of a chiral copper-acetylide complex, which then reacts with the imine within the chiral environment, leading to the formation of the propargylamine with high enantiomeric purity. nih.gov The use of trimethylsilylacetylene (B32187) is common, as the resulting silylated propargylamine can be easily deprotected to yield the terminal alkyne without loss of enantiopurity. nih.gov

Optimization of Reaction Conditions for Enantiomeric Purity and Yield

The optimization of reaction conditions is critical to maximize both the chemical yield and the enantiomeric excess (ee) of the desired (R)-isomer. Key parameters that are systematically varied include the choice of catalyst, ligand, amine component, solvent, and temperature.

Influence of Ligand and Amine Structure: Research has shown that the structure of both the chiral ligand and the amine component has a profound impact on the stereochemical outcome. For instance, Knochel and co-workers found that employing a bulkier secondary amine, such as (mesitylmethyl)benzylamine, in conjunction with the CuBr/Quinap system, led to excellent enantioselectivities (91–99% ee) for a range of aldehydes. nih.gov Similarly, Carreira's development of Pinap ligands provided a catalytic system that is highly effective for aliphatic aldehydes, which are often more challenging substrates. mdpi.com

Solvent and Temperature Effects: The choice of solvent can also influence the reaction's efficiency and selectivity. While many reactions are performed in solvents like toluene, studies have shown that high yields and enantioselectivities can also be achieved in aqueous media or even under solvent-free conditions. nih.govsemanticscholar.org Reaction temperature and duration are also optimized; while some reactions proceed efficiently at room temperature, others may require heating or cooling to achieve the best balance of reaction rate and selectivity. nih.gov

The following tables summarize detailed research findings on the optimization of the asymmetric A³ coupling for the synthesis of propargylamines from aliphatic aldehydes, which is directly applicable to the synthesis of this compound's protected precursors.

Table 1: Optimization of Chiral Ligand in Copper-Catalyzed A³ Coupling of an Aliphatic Aldehyde Reaction conditions: Acetaldehyde precursor, trimethylsilylacetylene, dibenzylamine, and catalyst system in a suitable solvent.

| Entry | Catalyst (mol%) | Ligand | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | CuBr (5) | (R)-Quinap | Toluene | 72 | 85 | 88 |

| 2 | CuBr (5) | (S,S)-L1 | Toluene | 24 | 92 | 94 |

| 3 | Cu(OTf)₂ (10) | (R)-Pinap | CH₂Cl₂ | 24 | 95 | 97 |

| 4 | CuBr (2.5) | (R)-StackPhos | Toluene | 24 | 94 | 96 |

This table is a representation of typical results found in the literature for aliphatic aldehydes. L1 and StackPhos represent advanced biaryl P,N ligands. nih.govmdpi.com

Table 2: Effect of Amine and Alkyne Substituents on Enantioselectivity Reaction conditions: Aliphatic aldehyde, various amines and alkynes, catalyzed by CuBr (5 mol%) with (R)-Quinap in toluene.

| Entry | Amine | Alkyne | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Dibenzylamine | Trimethylsilylacetylene | 85 | 88 |

| 2 | Diallylamine | Trimethylsilylacetylene | 82 | 85 |

| 3 | (Mesitylmethyl)benzylamine | Trimethylsilylacetylene | 91 | 98 |

| 4 | Dibenzylamine | Phenylacetylene | 88 | 92 |

This table illustrates the significant influence of sterically demanding amines on improving enantioselectivity, as demonstrated in foundational studies. nih.gov

These findings highlight that high yields (>85%) and excellent enantioselectivities (>95% ee) for this compound precursors can be achieved through the careful selection of a copper catalyst, a sterically optimized chiral P,N-ligand like Pinap or a modified Quinap system, and a bulky secondary amine. The use of trimethylsilylacetylene is advantageous for subsequent functionalization. nih.gov

Advanced Chemical Reactivity and Transformation Mechanisms of R 1 Methyl Prop 2 Ynylamine

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne is characterized by a reactive carbon-carbon triple bond and a weakly acidic terminal proton. These features enable its participation in a variety of addition and coupling reactions.

Click Chemistry Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne moiety of (R)-1-Methyl-prop-2-ynylamine is an ideal substrate for "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov

This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov The uncatalyzed version of this reaction, the Huisgen 1,3-dipolar cycloaddition, requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The introduction of a copper(I) catalyst dramatically accelerates the reaction rate and provides excellent regiocontrol. organic-chemistry.orgnih.gov The reaction is highly reliable, tolerant of a wide range of functional groups, and can often be performed in aqueous or benign solvent systems. organic-chemistry.orgtcichemicals.com In the context of this compound, the alkyne group readily reacts with various organic azides (R-N₃) in the presence of a copper(I) source, such as CuSO₄ with a reducing agent like sodium ascorbate, to yield the corresponding chiral 1,2,3-triazole product. The resulting triazole ring is exceptionally stable and can act as a rigid linker in larger molecules. nih.gov

| Parameter | Typical Conditions | Role in Reaction |

|---|---|---|

| Copper Source | CuSO₄·5H₂O, CuI, [Cu(CH₃CN)₄]PF₆ | Provides the active Cu(I) catalytic species. |

| Reducing Agent | Sodium Ascorbate, Dithiothreitol (DTT) | Reduces Cu(II) to the active Cu(I) state in situ. nih.gov |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA), Bathocuproine disulfonate | Stabilizes the Cu(I) oxidation state and prevents catalyst disproportionation. nih.gov |

| Solvent System | t-BuOH/H₂O, DMSO, DMF, CH₃CN mdpi.com | Chosen based on substrate solubility; aqueous systems are common. |

| Temperature | Room temperature to moderate heating (e.g., 40-60 °C) | The reaction is often rapid even at ambient temperatures. |

Metal-Catalyzed Cycloadditions and Annulations

Beyond CuAAC, the alkyne functionality of this compound can participate in a wide array of other metal-catalyzed cycloaddition and annulation reactions. These transformations are powerful tools for the rapid construction of complex carbocyclic and heterocyclic ring systems. pku.edu.cn Transition metals such as rhodium, ruthenium, cobalt, and palladium are commonly employed to catalyze these reactions.

For example, in a formal [2+2+2] cycloaddition, the alkyne can react with two other unsaturated partners (like another alkyne and an alkene) to form a substituted benzene (B151609) ring. Similarly, the Pauson-Khand reaction involves the cobalt-catalyzed reaction of an alkyne, an alkene, and carbon monoxide to generate a cyclopentenone. Rhodium(I) catalysts can mediate formal [5+1] or [2+2+1] cycloadditions with substrates like 1-yne-vinylcyclopropanes and carbon monoxide, leading to intricate tricyclic skeletons. pku.edu.cn The presence of the chiral amine center in this compound can potentially influence the stereochemical outcome of these cycloadditions, either through chelation to the metal center or through non-covalent interactions in the transition state.

Hydroamination and Related Addition Reactions

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond and represents an atom-economical method for synthesizing more complex amines and enamines. researchgate.net The terminal alkyne of this compound can undergo intermolecular hydroamination with a primary or secondary amine in the presence of a suitable catalyst.

Catalysts for alkyne hydroamination range from early transition metals (e.g., titanium, zirconium) and rare-earth metals to late transition metals (e.g., gold, copper, ruthenium). researchgate.netnih.gov The choice of catalyst is crucial as it dictates the regioselectivity of the addition. The reaction can proceed with either Markovnikov selectivity (addition of the nitrogen atom to the more substituted carbon) to yield an enamine, or anti-Markovnikov selectivity (addition to the terminal carbon) to yield a different enamine isomer. nih.gov These enamine products can be subsequently reduced to the corresponding saturated amines.

| Catalyst System | Typical Substrates | General Outcome (Regioselectivity) |

|---|---|---|

| Gold(I) / Gold(III) Complexes | Alkynes, Amines | Often favors Markovnikov addition, leading to enamines or ketones after hydrolysis. |

| Copper(I) / Phosphine (B1218219) Ligands | Internal Alkynes, Amines | Can provide high regio- and stereoselectivity for the synthesis of enamines. nih.gov |

| Ruthenium Complexes | Terminal Alkynes, Anilines | Typically yields anti-Markovnikov products. |

| Titanium / Zirconium Complexes | Alkynes, Primary Amines | Effective for intramolecular and intermolecular hydroaminations. |

Propargyl Anion Chemistry

The proton on the terminal carbon of the alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form a lithium or magnesium acetylide, respectively. This acetylide is a potent carbon nucleophile, often referred to as a propargyl anion.

This deprotonation-alkylation sequence is a fundamental C-C bond-forming strategy. The resulting anion can react with a wide range of electrophiles. For instance, reaction with aldehydes or ketones yields propargyl alcohols. Addition to imines produces propargyl amines, and reaction with alkyl halides (like propargyl bromide) extends the carbon chain. wikipedia.org This versatility allows for the elaboration of the alkyne terminus of this compound into more complex structures while preserving the chiral amine center.

Reactions of the Chiral Amine Center

The secondary amine in this compound is a nucleophilic and basic center, enabling reactions typical of its class, such as alkylation and acylation. The stereochemical integrity of the chiral center is generally maintained during these transformations.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the formation of a new carbon-nitrogen bond at the amine. A common method is the reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). masterorganicchemistry.com However, this direct approach can be difficult to control, often leading to over-alkylation to form the tertiary amine and subsequently the quaternary ammonium (B1175870) salt. masterorganicchemistry.com The product tertiary amine is often more nucleophilic than the starting secondary amine, leading to a "runaway" reaction. masterorganicchemistry.com More controlled and efficient methods for N-alkylation include reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), or transition-metal-catalyzed N-alkylation using alcohols. nih.gov

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. mdpi.com This reaction is generally very efficient and high-yielding, converting the secondary amine into a more complex amide. The resulting amide is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This transformation is often used as a protecting strategy for the amine or to introduce specific functional groups into the molecule.

| Transformation | Reagent Class | Specific Examples | Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | CH₃I, CH₃CH₂Br, PhCH₂Cl | Tertiary Amine / Quaternary Salt masterorganicchemistry.com |

| Aldehydes/Ketones + Reducing Agent | Formaldehyde, Acetone + NaBH(OAc)₃ | Tertiary Amine | |

| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride mdpi.com | Amide |

| Acid Anhydrides | Acetic anhydride, Succinic anhydride | Amide |

Formation of Imines and Derivatives

This compound, as a primary amine, readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically catalyzed by a mild acid and involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The reaction is reversible and often requires the removal of water, for instance by using a Dean-Stark apparatus, to drive the equilibrium towards the imine product. libretexts.orgoperachem.com

The general mechanism for imine formation proceeds through several key steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen to yield the final, neutral imine product. libretexts.org

The resulting propargyl imines are versatile synthetic intermediates. The presence of the carbon-nitrogen double bond, in conjugation with the alkyne, makes these molecules valuable in various subsequent transformations. For instance, fluorinated alkynyl ketimines can undergo chemoselective biomimetic hydrogenation of the C=N double bond to produce chiral fluorinated propargylamines. researchgate.net

Table 1: Representative Imine Formation Reactions

| Aldehyde/Ketone Reactant | Catalyst | Product (Imine) | Notes |

|---|---|---|---|

| Benzaldehyde | p-Toluenesulfonic acid | (R,E)-N-(1-phenylmethylidene)-1-methylprop-2-yn-1-amine | Standard acid-catalyzed condensation. nih.gov |

| Cyclohexanone | Acetic Acid | (R,E)-N-(cyclohexylidene)-1-methylprop-2-yn-1-amine | Reaction progress monitored by TLC. operachem.com |

| Acetone | None (neat) or mild acid | (R,E)-N-(propan-2-ylidene)-1-methylprop-2-yn-1-amine | Can proceed with or without catalyst, depending on conditions. |

Nucleophilic Additions and Substitutions

The primary amine group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This characteristic allows it to participate in a variety of nucleophilic addition and substitution reactions. byjus.com

Nucleophilic Substitution: In nucleophilic substitution reactions, the amine acts as a nucleophile, displacing a leaving group from an alkyl halide or a similar substrate. byjus.comucalgary.ca This SN2-type reaction leads to the formation of secondary or tertiary amines, depending on the substrate and reaction conditions. The reactivity in SN2 reactions is sensitive to steric hindrance; therefore, reactions with less sterically hindered electrophiles like methyl halides or primary alkyl halides are more favorable. byjus.comyoutube.com

Nucleophilic Addition: this compound can also act as a nucleophile in addition reactions, particularly conjugate (or Michael) additions to α,β-unsaturated carbonyl compounds. georgiasouthern.edubham.ac.uk In this process, the amine adds to the β-carbon of the activated alkene, a reaction often catalyzed by a base or acid. This aza-Michael addition is a powerful method for forming carbon-nitrogen bonds and synthesizing β-amino carbonyl compounds. georgiasouthern.edufrontiersin.org

Table 2: Examples of Nucleophilic Reactions

| Reaction Type | Electrophilic Substrate | Product Type | Mechanism |

|---|---|---|---|

| Substitution | Methyl Iodide | Secondary Amine (N-methyl derivative) | SN2 |

| Substitution | Benzyl Bromide | Secondary Amine (N-benzyl derivative) | SN2 |

| Conjugate Addition | Methyl Acrylate | β-Amino Ester | Aza-Michael Addition |

| Conjugate Addition | Acrylonitrile | β-Amino Nitrile | Aza-Michael Addition |

Cascade and Multicomponent Reactions

Propargylamines are highly valued substrates for cascade and multicomponent reactions due to the dual reactivity conferred by the amine and alkyne functionalities. researchgate.net These reactions allow for the rapid construction of complex molecular architectures from simple precursors in a single pot, enhancing synthetic efficiency. phytojournal.com

Intramolecular Cyclizations (e.g., Aza-Michael Addition – Intramolecular Carbocyclization)

This compound can be derivatized to contain an α,β-unsaturated system, setting the stage for a powerful cascade reaction. A key example involves an initial intramolecular aza-Michael addition followed by an intramolecular carbocyclization.

In a representative sequence, the amine is first acylated with a suitable α,β-unsaturated acid chloride or activated ester. frontiersin.org Upon treatment with a base (e.g., potassium tert-butoxide), the nitrogen atom of the resulting amide or carbamate (B1207046) acts as an intramolecular nucleophile, attacking the β-carbon of the unsaturated system (the Michael acceptor). rsc.orgnih.gov This aza-Michael addition forms a cyclic intermediate. frontiersin.org

This is followed by a subsequent intramolecular carbocyclization. The anionic intermediate generated from the Michael addition can then attack the alkyne moiety within the same molecule. This step forges a new carbon-carbon bond and constructs a second ring, leading to complex bicyclic or heterocyclic systems. The stereochemistry of the final product is often controlled with high diastereoselectivity, influenced by factors such as allylic strain in the transition state. rsc.org Such sequences are highly valuable for synthesizing substituted pyrrolidines and other nitrogen-containing heterocycles. rsc.org

Ring-Opening Reactions of Heterocycles

The nucleophilic nature of the amine in this compound enables it to act as a ring-opening agent for strained heterocycles such as epoxides and aziridines. This reaction is a form of nucleophilic substitution where the carbon-heteroatom bond of the ring is cleaved.

The reaction with an epoxide typically proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbon atoms of the epoxide ring. In the case of unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom under neutral or basic conditions. Acidic conditions can alter the regioselectivity by protonating the epoxide oxygen, leading to attack at the more substituted carbon due to the development of partial positive charge. The ring-opening results in the formation of a β-amino alcohol, a valuable synthetic building block.

Similarly, the reaction with aziridines leads to the formation of 1,2-diamines. The regioselectivity and stereochemistry of the ring-opening are governed by similar principles to those for epoxides.

Stereodirecting Effects in Reactions

The presence of a pre-existing stereocenter in this compound makes it a valuable chiral building block in asymmetric synthesis. researchgate.net This chiral center can exert significant influence on the stereochemical outcome of reactions at other sites within the molecule or in reactions with other prochiral molecules.

Diastereoselective Induction in Carbon-Carbon Bond Formations

The chiral center of this compound can direct the formation of new stereocenters, leading to a diastereoselective outcome in carbon-carbon bond-forming reactions. This is often achieved by converting the amine into a chiral auxiliary or by using it as a reactant in reactions that create a new chiral center.

A prominent example is the asymmetric alkynylation of imines. nih.gov An imine can be formed from this compound, and the subsequent addition of a carbon nucleophile (such as an organometallic reagent) to the C=N bond can proceed with high diastereoselectivity. The existing (R)-stereocenter sterically and/or electronically biases the approach of the nucleophile, favoring the formation of one diastereomer over the other.

Another strategy involves the Mannich-type reaction of C-alkynyl imines. nih.govacs.org In this case, an imine derived from an alkyne adds to a nucleophile. If the amine portion of the imine is chiral, such as in derivatives of this compound, it can effectively control the facial selectivity of the nucleophilic attack, yielding products with two adjacent stereogenic centers in high diastereomeric excess. nih.gov This stereodirecting effect is crucial for the synthesis of complex, enantiomerically pure molecules, including amino acid surrogates and other biologically active compounds. nih.govnih.gov

Table 3: Summary of Stereodirecting Effects

| Reaction Type | Role of this compound | Stereochemical Outcome | Controlling Factor |

|---|---|---|---|

| Alkynylation of Imines | Chiral component of the imine substrate | Diastereoselective formation of a new stereocenter | Steric hindrance from the methyl and propargyl groups directs nucleophile attack. |

| Mannich Reaction | Chiral amine precursor for C-alkynyl imines | High syn-selectivity for products with two adjacent stereocenters. nih.gov | The (R)-configuration directs the approach of the carbon nucleophile. |

| Intramolecular Cyclization | Chiral backbone | Diastereoselective ring formation | Allylic 1,3-strain control in the transition state. rsc.org |

Influence of Chiral Amine on Regioselectivity

In chemical reactions where multiple products can be formed, regioselectivity refers to the preference for one constitutional isomer over another. The presence of a chiral amine, such as this compound, can significantly influence the regioselectivity of a reaction. This influence stems from the three-dimensional structure of the chiral amine, which can create a sterically and electronically biased environment during the reaction.

The chiral center of the amine can direct the approach of incoming reagents to a specific site on the substrate, leading to the preferential formation of one regioisomer. This is often achieved through the formation of transient chiral intermediates or transition states where the stereochemistry of the amine dictates the spatial arrangement of the reacting molecules. For instance, in reactions involving the addition to unsymmetrical substrates, the chiral amine can favor attack at one of the prochiral faces, thereby controlling the regiochemical outcome.

General Factors Influencing Regioselectivity by Chiral Amines:

| Factor | Description |

| Steric Hindrance | The bulky groups attached to the chiral center of the amine can physically block one reaction site, favoring attack at a less hindered position. |

| Electronic Effects | The electronic properties of the amine and its substituents can influence the electron density at different positions of the substrate, making one site more susceptible to nucleophilic or electrophilic attack. |

| Hydrogen Bonding | The amine group can participate in hydrogen bonding with the substrate or reagents, creating a more ordered transition state that favors a specific regioisomeric pathway. |

| Coordination to Metal Catalysts | In metal-catalyzed reactions, the chiral amine can act as a ligand, creating a chiral metallic complex that directs the regioselectivity of the transformation. |

While these principles are well-established for chiral amines in general, specific data on how this compound dictates regioselectivity in various reactions is not currently available in the reviewed literature.

Exploration of Reaction Intermediates and Transition States

The elucidation of a reaction mechanism involves the identification and characterization of transient species, namely reaction intermediates and transition states.

Reaction intermediates are short-lived, high-energy molecules that are formed in one step of a reaction and consumed in a subsequent step. They represent local energy minima on the reaction coordinate. For reactions involving this compound, potential intermediates could include:

Enamines: Formed by the reaction of the amine with a carbonyl compound.

Iminium ions: Generated from the protonation or activation of an enamine.

Metal-complexed species: In organometallic catalysis, the amine can coordinate to a metal center, forming a reactive intermediate.

Transition states are the highest energy points on the reaction coordinate between reactants and products or between intermediates. They are fleeting arrangements of atoms with partially formed and partially broken bonds and cannot be isolated. The structure of the transition state determines the rate and selectivity of a reaction. In the context of reactions involving this compound, the chirality of the amine would be imprinted in the geometry of the transition state, thereby influencing the stereochemical and regiochemical outcome of the reaction.

The study of reaction intermediates and transition states often involves a combination of experimental techniques, such as low-temperature spectroscopy (NMR, IR), and computational chemistry methods. Theoretical calculations, like Density Functional Theory (DFT), can provide valuable insights into the structures and energies of these transient species.

Unfortunately, specific experimental or computational studies detailing the reaction intermediates and transition states for reactions involving this compound are not reported in the available scientific literature. Therefore, any discussion of its specific mechanistic pathways would be speculative at this time. Further research is required to map out the energy profiles and identify the key transient species in the reactions of this particular chiral amine.

Applications of R 1 Methyl Prop 2 Ynylamine As a Chiral Building Block and Auxiliary

Role in the Enantioselective Synthesis of Complex Molecules

The unique structural features of (R)-1-Methyl-prop-2-ynylamine allow it to be a key component in the asymmetric synthesis of intricate molecular architectures. Its utility stems from its ability to introduce a specific stereochemistry that can be carried through multi-step synthetic sequences.

Natural Product Synthesis Intermediates

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, the broader class of chiral propargylamines are recognized as crucial intermediates for the synthesis of polyfunctional amino derivatives and various natural products. acs.org The asymmetric synthesis of propargylamines is a key strategy for accessing these important building blocks. acs.org The structural motif of a chiral propargylamine (B41283) is found in the core of numerous alkaloids and other biologically active natural compounds. researchgate.netnih.govflorajournal.com Synthetic strategies toward these complex natural products often rely on the early introduction of a chiral center, a role for which this compound is well-suited.

Pharmaceutical Intermediate Synthesis

A significant application of chiral propargylamines is in the synthesis of pharmaceutical intermediates. This compound is structurally related to a key intermediate in the synthesis of Rasagiline (B1678815), a potent and selective irreversible monoamine oxidase (MAO)-B inhibitor used in the treatment of Parkinson's disease. wikipedia.orgnih.govmedchemexpress.com The active pharmaceutical ingredient in Rasagiline is (R)-N-propargyl-1-aminoindan. wikipedia.orggoogle.com The synthesis of Rasagiline involves the propargylation of (R)-1-aminoindan, highlighting the importance of the chiral propargylamine moiety for its biological activity. google.com The major metabolite of Rasagiline is (R)-1-aminoindan, which itself exhibits neuroprotective activity. wikipedia.org This underscores the therapeutic significance of the chiral aminoindan scaffold, which can be constructed using methodologies involving chiral propargylamines.

| Pharmaceutical Agent | Therapeutic Use | Relevance of Chiral Propargylamine Moiety |

| Rasagiline | Parkinson's Disease | The active ingredient is (R)-N-propargyl-1-aminoindan, a chiral propargylamine. wikipedia.orggoogle.com |

Construction of Chiral Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. organic-chemistry.orgresearchgate.netgoogle.com this compound provides a chiral starting point for the asymmetric synthesis of a variety of these important molecular frameworks. kcl.ac.ukacs.org

Synthesis of Chiral Imidazoles and Related Compounds

Propargylamines are valuable precursors for the synthesis of imidazole (B134444) derivatives. rsc.orgorganic-chemistry.orgresearchgate.net Various synthetic methods have been developed to construct the imidazole ring from propargylamine precursors, often involving cyclization reactions. organic-chemistry.orgresearchgate.net The chirality present in this compound can be transferred to the final imidazole-containing product, leading to the formation of enantiomerically enriched compounds. The synthesis of axially chiral imidazoles has been achieved through catalytic enantioselective methods, demonstrating the feasibility of creating stereochemically complex imidazole derivatives. nih.gov While direct examples utilizing this compound are not prevalent, the general reactivity of propargylamines in imidazole synthesis suggests its potential in this area. rsc.orgresearchgate.net

Formation of Chiral Pyridines, Pyrroles, and Other Nitrogen Heterocycles

The synthesis of chiral pyridines and pyrroles is of great interest due to their presence in a wide array of biologically active molecules. rsc.orgnih.gov General methods for the enantioselective synthesis of chiral pyridines have been developed, although these often rely on catalytic asymmetric transformations of prochiral pyridine (B92270) derivatives. kcl.ac.uk Propargylamines have been shown to be versatile building blocks for the construction of pyrrole (B145914) rings. acs.org The transformation of propargylamines into these heterocyclic compounds provides a powerful tool for synthetic chemists. kcl.ac.ukacs.org The development of asymmetric syntheses of nitrogen heterocycles is a continuing area of interest, with various strategies employed to control stereochemistry. organic-chemistry.orgresearchgate.net

Development of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The design of new and effective chiral ligands is a key area of research. nih.gov Chiral P,N-ligands, which contain both phosphorus and nitrogen donor atoms, have proven to be particularly effective in a variety of metal-catalyzed reactions. nih.gov

The structure of this compound, with its stereogenic center and functional groups, makes it an attractive candidate for incorporation into new chiral ligand frameworks. Chiral ligands are often synthesized from readily available chiral building blocks, and the amine functionality of this compound provides a convenient handle for derivatization. While specific examples of chiral ligands derived directly from this compound are not widely reported, the principles of chiral ligand design suggest its potential for creating novel P,N-ligands or other ligand types for use in asymmetric catalysis. nih.govnih.gov

Application of this compound in Material Science for Chiral Polymer Synthesis

Following a comprehensive search of scientific literature and research databases, it has been determined that there is no specific, publicly available information regarding the application of This compound as a chiral building block or auxiliary in the synthesis of chiral polymers for material science.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on its specific role in this context as requested. The field of chiral polymer synthesis is robust, utilizing a variety of chiral alkynes, amines, and other functionalized monomers, but this compound has not been featured in the published research to date.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds. For chiral molecules like (R)-1-methyl-prop-2-ynylamine, NMR is not only used to confirm the basic structure but also to establish the absolute or relative stereochemistry.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei within a molecule, providing insights that are often not discernible from one-dimensional (1D) spectra.

COSY (Correlation Spectroscopy): This experiment identifies scalar couplings between protons, typically those on adjacent carbon atoms. In this compound, a COSY spectrum would show a cross-peak between the methine proton (CH) and the protons of the methyl group (CH₃), as well as between the methine proton and the acetylenic proton (≡CH), confirming the connectivity around the chiral center.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining spatial proximity between protons. For a small molecule like this compound, intramolecular NOEs might be weak, but they can still provide conformational information.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. An HSQC spectrum of this compound would show correlations for the CH/C, CH₃/C, and ≡CH/≡C pairs, allowing for unambiguous assignment of the carbon signals.

| 2D NMR Technique | Information Provided for this compound |

| COSY | Confirms proton-proton couplings (e.g., between CH and CH₃ protons). |

| NOESY | Provides information on through-space proximity of protons, aiding in conformational analysis. |

| HSQC | Correlates directly bonded protons and carbons (e.g., CH with its carbon). |

| HMBC | Shows long-range proton-carbon correlations, confirming the carbon framework. |

Chiral Shift Reagents in NMR

To determine the enantiomeric purity or to assign the absolute configuration using NMR, chiral shift reagents (CSRs) can be employed. These are typically lanthanide complexes that are themselves chiral. When a CSR is added to a solution of a chiral compound like this compound, it forms diastereomeric complexes that are transient. The different spatial arrangements of the two enantiomers with the CSR lead to different induced magnetic fields, resulting in separate signals for the R and S enantiomers in the NMR spectrum. The integration of these signals can then be used to determine the enantiomeric excess.

Mass Spectrometry (MS) for Structural Elucidation and Reaction Monitoring

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to within a few parts per million. docbrown.info This high accuracy allows for the determination of the elemental composition of this compound, as the measured exact mass can be matched to a unique molecular formula. This is a critical step in confirming the identity of the compound.

| Parameter | Value for C₄H₇N |

| Molecular Formula | C₄H₇N |

| Monoisotopic Mass | 69.05785 u |

| Nominal Mass | 69 u |

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nationalmaglab.org An ion of interest (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) or the cleavage of the bond adjacent to the nitrogen atom, providing valuable structural confirmation. nih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a powerful set of techniques used to separate mixtures. For chiral compounds, specialized chromatographic methods are essential for determining both chemical purity and enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice for determining the enantiomeric excess of this compound. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers. nih.gov This differential interaction leads to a difference in retention times, allowing for their separation and quantification. The relative areas of the two peaks in the chromatogram correspond to the ratio of the two enantiomers, from which the enantiomeric excess can be calculated. The choice of the specific CSP and the mobile phase composition are critical for achieving good separation.

| Technique | Application for this compound | Information Obtained |

| Chiral HPLC | Separation of R and S enantiomers. | Enantiomeric excess, chemical purity. |

| Chiral GC | Separation of R and S enantiomers (often after derivatization). | Enantiomeric excess, chemical purity. |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. For primary amines like 1-Methyl-prop-2-ynylamine, derivatization is often necessary to improve volatility and chromatographic performance.

Detailed research findings on the direct chiral GC separation of this compound are not extensively documented in publicly available literature. However, the principles of chiral GC can be applied. Typically, cyclodextrin-based stationary phases are effective for separating enantiomers of small amines. gcms.cz For instance, a column like Rt-βDEXsm, which is a permethylated beta-cyclodextrin (B164692) in a cyanopropyl-dimethylpolysiloxane liquid stationary phase, is commonly used for such separations. gcms.cz

The general approach would involve:

Derivatization of the amine, for example, by acylation, to form a more volatile and less polar amide.

Injection of the derivatized sample into a GC system equipped with a chiral column.

Temperature programming to elute the compounds.

Detection using a flame ionization detector (FID) or a mass spectrometer (MS).

The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Table 1: Illustrative Chiral GC Parameters for Separation of a Chiral Amine

| Parameter | Value |

|---|---|

| Column | Rt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm) |

| Carrier Gas | Hydrogen |

| Oven Program | 40°C (1 min hold) to 200°C at 2°C/min |

| Detector | FID at 220°C |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation of enantiomers. Unlike GC, HPLC does not require the analyte to be volatile, making it suitable for a broader range of compounds, including salts of amines.

The separation of this compound can be achieved on various types of chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for a wide range of chiral compounds. For the analysis of a related compound, (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, a chiral OJ-H column (Daicel) was successfully used. researchgate.net The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. researchgate.net

Table 2: Example Chiral HPLC Method for a Structurally Related Amine

| Parameter | Value |

|---|---|

| Column | Chiralcel OJ-H (4.6 mm x 250 mm) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.5% ethanolamine (B43304) |

| Flow Rate | 0.8 mL/min |

| Temperature | 30°C |

| Detection | UV at 254 nm |

The addition of a small amount of an amine modifier, like ethanolamine or diethylamine, to the mobile phase is often crucial to improve peak shape and resolution for basic compounds like amines.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. The principles of chiral separation in UPLC are the same as in HPLC, relying on the differential interactions between the enantiomers and a chiral stationary phase.

While specific UPLC methods for this compound are not detailed in the available literature, a chiral HPLC method can generally be transferred to a UPLC system to achieve improved performance. This would involve selecting a UPLC column with a corresponding chiral stationary phase and optimizing the mobile phase composition and flow rate for the smaller particle size. The benefits would include a substantial reduction in run time and an increase in sensitivity.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.com This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

For a chiral molecule like this compound, determining the absolute configuration requires the presence of an atom that exhibits anomalous scattering. mit.edu While the molecule itself only contains light atoms (C, H, N), its absolute configuration can be determined by forming a salt or a derivative with a molecule containing a heavier atom (e.g., bromine, chlorine) or a known chiral moiety. mit.edusci-hub.se The analysis of the diffraction data, particularly the intensities of Bijvoet pairs of reflections, allows for the unambiguous assignment of the R or S configuration at the chiral center. nih.gov

The process generally involves:

Preparation of a suitable crystalline salt or derivative of this compound. For instance, forming a salt with a chiral carboxylic acid can facilitate both crystallization and the determination of absolute configuration. sci-hub.se

Mounting a single crystal of high quality on a diffractometer.

Collecting diffraction data at a specific X-ray wavelength.

Solving the crystal structure and refining the atomic positions.

Determining the absolute configuration by analyzing the anomalous diffraction effects. mit.edu

While a crystal structure of this compound itself is not readily found in public databases, this method remains the gold standard for the unequivocal determination of its absolute stereochemistry. springernature.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine |

| ethanolamine |

Computational and Theoretical Investigations of R 1 Methyl Prop 2 Ynylamine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and reactivity. For Rasagiline (B1678815), DFT calculations, often at the B3LYP/6-31G* level or higher, provide a detailed understanding of its chemical behavior. scialert.net

Understanding the mechanism of a chemical reaction involves characterizing the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing these transient structures. For the synthesis of (R)-1-Methyl-prop-2-ynylamine, which can be formed via the N-alkylation of (R)-1-aminoindan with propargyl halide, DFT can model the reaction pathway.

The process involves:

Geometry Optimization: The structures of the reactants, products, and the transition state are fully optimized to find their lowest energy conformations. researchgate.net

Frequency Calculations: These calculations confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Activation Energy Barrier: The energy difference between the transition state and the reactants defines the activation energy (Ea). A lower activation energy indicates a more favorable reaction pathway.

By mapping the potential energy surface, computational chemists can elucidate the step-by-step mechanism, whether it proceeds through a concerted, one-step process or a multi-step pathway involving intermediates. researchgate.net These studies can clarify the role of solvents and catalysts in the reaction.

The biological activity of Rasagiline is specific to its (R)-enantiomer. Therefore, understanding the energetic factors that govern stereoselective syntheses is crucial. DFT calculations can provide detailed energetic profiles for reactions that produce chiral centers.

In a stereoselective synthesis of this compound, computational models can be used to calculate the activation energies for the transition states leading to both the (R) and (S) enantiomers. The enantiomeric excess (ee) observed experimentally is directly related to the difference in these activation energies (ΔΔG‡). A larger energy difference between the diastereomeric transition states results in higher stereoselectivity. These calculations allow researchers to rationalize the success of a particular chiral catalyst or auxiliary by visualizing how it interacts differently with the prochiral substrate to favor one stereochemical outcome over the other. organic-chemistry.org

Table 1: Illustrative DFT Energy Data for a Hypothetical Stereoselective Propargylation

This interactive table shows hypothetical relative free energies calculated by DFT for the transition states leading to the (R) and (S) products. The lower energy for the (R)-transition state suggests it is the favored pathway, leading to the desired product.

| Transition State | Relative Free Energy (ΔG‡) in kcal/mol | Predicted Outcome |

| TS-(R) | 15.2 | Major Product |

| TS-(S) | 17.8 | Minor Product |

| Energy Difference (ΔΔG‡) | 2.6 | High Enantioselectivity |

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational flexibility and structural stability. researchgate.net

A conformational analysis of this compound using MD simulations can reveal:

The range of accessible conformations of the propargyl group and the indan ring system in different environments (e.g., in a vacuum, in water, or bound to an enzyme).

The stability of different conformers and the energy barriers for interconversion between them.

Parameters such as the root-mean-square deviation (RMSD) are calculated from the MD trajectory to quantify the structural stability of the molecule over the simulation period. researchgate.net This information is vital for understanding how the molecule might adapt its shape upon binding to its biological target, monoamine oxidase B (MAO-B).

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a drug like Rasagiline, QSAR models can be developed to predict the MAO-B inhibitory potency of new, unsynthesized analogues.

The development of a QSAR model involves several steps:

Data Set Collection: A series of Rasagiline analogues with experimentally measured MAO-B inhibitory activities (typically as IC50 or Ki values) is compiled. acs.org

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These can describe various properties, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) characteristics. researchgate.net

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors with biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. A QSAR model is generally considered acceptable with a squared correlation coefficient (r²) greater than 0.6. mdpi.com

A well-validated QSAR model can guide the design of more potent and selective MAO-B inhibitors by identifying the key structural features that enhance or diminish activity. acs.org

Table 2: Hypothetical QSAR Data for Rasagiline Analogues

This interactive table presents a sample dataset that would be used to build a QSAR model. It includes several hypothetical analogues of Rasagiline, key molecular descriptors, and their corresponding biological activity.

| Compound | Substituent (R) on Indan Ring | LogP (Hydrophobicity) | Molar Refractivity (MR) | Electronic Parameter (σ) | Activity (pIC50) |

| Analogue 1 | H (Rasagiline) | 2.85 | 55.4 | 0.00 | 8.85 |

| Analogue 2 | 6-F | 2.99 | 55.5 | 0.06 | 9.10 |

| Analogue 3 | 6-Cl | 3.56 | 60.4 | 0.23 | 8.95 |

| Analogue 4 | 6-CH3 | 3.36 | 60.0 | -0.17 | 8.60 |

| Analogue 5 | 4-OH | 2.21 | 56.0 | -0.37 | 7.90 |

Theoretical Studies of Chiral Recognition and Induction

The therapeutic effect of Rasagiline is enantiomer-specific, meaning the (R)-enantiomer interacts differently with its biological target than the (S)-enantiomer. This phenomenon, known as chiral recognition, can be studied using computational methods.

Molecular docking and MD simulations are used to model the binding of both (R)- and (S)-Rasagiline into the active site of the MAO-B enzyme. These studies have shown that the (R)-enantiomer fits optimally within the chiral pocket of the active site, forming specific, stabilizing interactions (e.g., hydrophobic interactions, hydrogen bonds) with key amino acid residues. nih.gov The binding mode of the Rasagiline scaffold is highly conserved across various analogues. acs.org

Theoretical calculations can quantify the binding energies for each enantiomer. A significantly more favorable binding energy for the (R)-enantiomer explains its higher inhibitory potency. These models can pinpoint the exact steric and electronic complementarities responsible for the selective recognition, providing a rational basis for its stereospecific activity and guiding the design of other chiral enzyme inhibitors.

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches for Sustainable Synthesis of (R)-1-Methyl-prop-2-ynylamine

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. nih.govmdpi.com The synthesis of enantiomerically pure amines like this compound is an area ripe for the application of these principles to replace conventional methods that may involve hazardous reagents or generate significant waste. mdpi.com

Future research is focused on several key green strategies. Biocatalysis, particularly the use of engineered ω-transaminases, presents a highly efficient and selective method for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com This enzymatic approach offers high enantiomeric excess and operates under mild, aqueous conditions, significantly reducing the environmental impact compared to some traditional chemical routes. mdpi.com Another promising avenue is the use of solvent-free reaction conditions or the replacement of conventional volatile organic solvents with greener alternatives like ionic liquids or water. nih.govmdpi.com Furthermore, energy-efficient techniques such as microwave and ultrasound-assisted synthesis are being explored to accelerate reaction times and improve yields, thereby contributing to more sustainable processes. nih.govmdpi.commdpi.com

| Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Biocatalysis (e.g., ω-Transaminases) | Use of enzymes as catalysts in aqueous media. | High enantioselectivity (>99% ee), mild reaction conditions, reduced waste, biodegradable catalyst. | mdpi.com |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent, often using grinding or milling. | Eliminates solvent waste, can lead to higher reaction rates and yields, operational simplicity. | nih.govmdpi.com |